molecular formula C10H7BrClNO2 B6262929 rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans CAS No. 1807938-88-0

rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans

Cat. No. B6262929
CAS RN: 1807938-88-0
M. Wt: 288.5
InChI Key:
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Description

Rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans (also known as rac-BPCPD) is a chiral compound that has become increasingly popular in scientific research due to its unique properties. It has been used in a variety of applications, including drug synthesis, asymmetric catalysis, and more. We will also discuss future directions for research involving rac-BPCPD.

Mechanism of Action

Rac-BPCPD is a chiral compound that acts as a catalyst in the synthesis of various molecules. It binds to the substrate molecule and facilitates the reaction by providing a chiral center that can be used to control the stereoselectivity of the reaction. Rac-BPCPD also acts as a Lewis acid, which helps to activate the substrate molecule and facilitate the reaction.
Biochemical and Physiological Effects
Rac-BPCPD has been shown to have no adverse biochemical or physiological effects in laboratory experiments. It is a relatively inert molecule and does not interact with other molecules in the body. It is also non-toxic and non-carcinogenic, making it safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

Rac-BPCPD has several advantages for use in laboratory experiments. It is a relatively inert molecule, making it safe for use in laboratory experiments. It is also highly stereoselective, allowing for the synthesis of various molecules with different stereochemistry. Additionally, rac-BPCPD is relatively inexpensive and can be easily synthesized using a variety of methods.
However, rac-BPCPD also has some limitations for use in laboratory experiments. It is not as effective as other chiral ligands, such as BINAP, and it can only be used in certain types of reactions. Additionally, rac-BPCPD is not as stable as other chiral ligands and can degrade over time.

Future Directions

The use of rac-BPCPD in laboratory experiments has been increasing in recent years, and there are many potential future directions for research involving this compound. One potential future direction is the development of new synthesis methods for rac-BPCPD that are more efficient and cost-effective. Additionally, further research could be conducted on the biochemical and physiological effects of rac-BPCPD, as well as its potential applications in drug synthesis and asymmetric catalysis. Finally, further research could be conducted on the potential uses of rac-BPCPD in other areas, such as the synthesis of other chiral molecules.

Synthesis Methods

Rac-BPCPD can be synthesized using a variety of methods, including the use of a Grignard reagent, a Wittig reaction, and a palladium-catalyzed reaction. The Grignard reagent method is the most commonly used method for rac-BPCPD synthesis, as it is relatively simple and produces a high yield of the desired product. The Wittig reaction is also a popular method for rac-BPCPD synthesis, as it is a relatively straightforward process and produces a high yield of the desired product. The palladium-catalyzed reaction is the most expensive method for rac-BPCPD synthesis, but it is often preferred due to its high yields and low levels of byproducts.

Scientific Research Applications

Rac-BPCPD has been used in a variety of scientific research applications, including drug synthesis, asymmetric catalysis, and more. In drug synthesis, rac-BPCPD has been used as a chiral ligand in the synthesis of various pharmaceuticals. In asymmetric catalysis, rac-BPCPD has been used as a chiral ligand in the synthesis of various molecules, including chiral alcohols, amines, and more. Rac-BPCPD has also been used as an organocatalyst in the synthesis of various molecules, including chiral amines, alcohols, and more.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans involves the synthesis of the pyrrolidine ring followed by the introduction of the bromophenyl and chloro substituents.", "Starting Materials": [ "L-proline", "4-bromobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "phosphorus pentoxide", "thionyl chloride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium", "diethyl ether", "tetrahydrofuran", "ethyl acetate", "water" ], "Reaction": [ "Condensation of L-proline with 4-bromobenzaldehyde to form the corresponding Schiff base", "Cyclization of the Schiff base with ethyl acetoacetate in the presence of sodium ethoxide to form the pyrrolidine ring", "Acetylation of the pyrrolidine ring with acetic anhydride and phosphorus pentoxide", "Chlorination of the acetylated pyrrolidine ring with thionyl chloride", "Bromination of the chlorinated pyrrolidine ring with magnesium and bromobenzene", "Hydrolysis of the resulting bromochloropyrrolidine with sodium hydroxide", "Acidification of the hydrolyzed product with hydrochloric acid", "Extraction of the acidified product with ethyl acetate", "Washing of the organic layer with water and sodium bicarbonate", "Drying of the organic layer and evaporation of the solvent to obtain rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans" ] }

CAS RN

1807938-88-0

Product Name

rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans

Molecular Formula

C10H7BrClNO2

Molecular Weight

288.5

Purity

95

Origin of Product

United States

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